molecular formula C8H13BrN2OS B13328138 4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine

4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine

Katalognummer: B13328138
Molekulargewicht: 265.17 g/mol
InChI-Schlüssel: WQXFXQDJPDZXDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine is a heterocyclic compound that features both a thiazole and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine typically involves the formation of the thiazole ring followed by the introduction of the bromomethyl group and subsequent morpholine substitution. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Morpholine Substitution: The final step involves the substitution of the bromomethyl group with morpholine under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound.

Wissenschaftliche Forschungsanwendungen

4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in various biochemical assays to study enzyme activity or receptor binding.

Wirkmechanismus

The mechanism of action of 4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can act as an electrophile, facilitating covalent binding to nucleophilic sites on proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(5-Methyl-4,5-dihydrothiazol-2-yl)morpholine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-(5-(Chloromethyl)-4,5-dihydrothiazol-2-yl)morpholine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

The presence of the bromomethyl group in 4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Eigenschaften

Molekularformel

C8H13BrN2OS

Molekulargewicht

265.17 g/mol

IUPAC-Name

4-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine

InChI

InChI=1S/C8H13BrN2OS/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11/h7H,1-6H2

InChI-Schlüssel

WQXFXQDJPDZXDO-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=NCC(S2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.